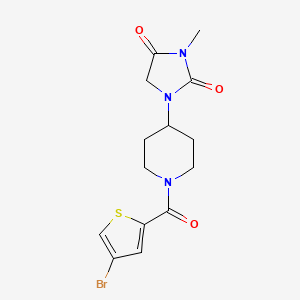

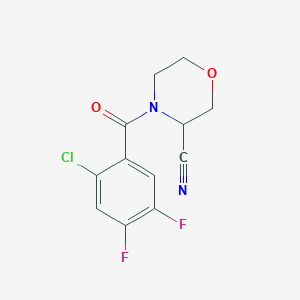

![molecular formula C27H26BN3O2 B3004131 2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine CAS No. 1219956-23-6](/img/structure/B3004131.png)

2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine is a derivative of 1,2,4-triazine, which is a heterocyclic compound characterized by a ring containing three nitrogen atoms and three carbon atoms. The 1,2,4-triazine derivatives are known for their diverse chemical behavior and biological activities, which make them of interest in various fields including pharmacology and organic synthesis.

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves the condensation of various reagents. For example, 5-Phenyl-(5,6-diphenyl-)-1,2,4-triazine-3(2H)-thions were synthesized by condensation of phenylglyoxal monohydrate with thiosemicarbazide and benzyl with thiosemicarbazide hydrochloride . Another synthesis route involves the reaction of cyanuric azide with triphenylphosphane to produce 2,4-Bis(triphenylphosphanimino)tetrazolo[5,1-a][1,3,5]triazine . These methods highlight the versatility of 1,2,4-triazine chemistry in generating a wide array of functionalized compounds.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. X-ray crystallography has been used to determine the structure of these compounds, revealing details such as the presence of a 2,3-dihydro form in the crystals and the interaction of lone-pair electrons with the π system . The crystal structure of 3-(2-(1,10-phenanthrolyl))-5,6-diphenyl-1,2,4-triazine-chloroaquotriphenyltin(IV) (1:1) shows that the triazine moiety does not coordinate directly to the metal atom, indicating the potential for diverse coordination chemistry .

Chemical Reactions Analysis

1,2,4-Triazine derivatives undergo various chemical reactions, including interactions with organomagnesium halides , electrophilic and nucleophilic reagents , and reactions leading to the formation of novel compounds with potential biological activity . The reactivity of these compounds can lead to the formation of a wide range of products, such as the addition of phenylacetonitrile anion resulting in ring transformation, covalent addition, and ipso-substitution products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives are influenced by their molecular structure. These compounds exhibit significant anti-inflammatory activity and have been evaluated for their pharmacological effects in animal models . The electronic absorption and emission spectra of bis(5,6-diphenyl-1,2,4-triazines) have been studied both experimentally and theoretically, showing good agreement between computational and experimental results . This suggests that these compounds have interesting optical properties that could be exploited in various applications.

Aplicaciones Científicas De Investigación

Aggregation-Induced Emission and Organic Light-Emitting Diodes

4,6-diphenyl-1,3,5-triazine derivatives have been incorporated into the design of aggregation-induced emission (AIE) fluorophores. These compounds exhibit reversible piezofluorochromic behavior and are used in non-doped sky-blue organic light-emitting diodes (OLEDs) with high efficiency and negligible efficiency roll-off, demonstrating their potential in the field of optoelectronics and display technologies (Liu et al., 2018).

Reactivity with Organomagnesium Halides

Research has shown that certain 1,2,4-triazine derivatives, including those with diphenyl groups, react with organomagnesium halides. These reactions are significant in the field of organic chemistry, particularly in the synthesis of various complex organic molecules (Mustafa et al., 1971).

Ultraviolet Absorption and Fluorescence Spectroscopy

2-(2-Hydroxyaryl)-1,3,5-triazine derivatives, including those with diphenyl groups, have been studied for their ultraviolet absorption properties. These compounds are known for their unique fluorescence characteristics and have potential applications in UV protection and fluorescence spectroscopy (Keck et al., 1998).

Synthesis and Evaluation of Boron-Containing Derivatives

The synthesis of boron-containing derivatives involving 1,3,5-triazine and 1,3,2-dioxaborolan-2-yl groups has been explored. These compounds are being evaluated for their biological activities, suggesting potential applications in medicinal chemistry and drug design (Das et al., 2011).

Corrosion Inhibition in Industrial Applications

Triazine derivatives, including those with diphenyl groups, have been studied as corrosion inhibitors for steel in acidic mediums. Their effectiveness in protecting industrial materials from corrosion highlights their potential in material science and industrial applications (Yadav et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that the compound contains atetramethyl-1,3,2-dioxaborolane group , which is commonly used in Suzuki coupling reactions . This suggests that the compound may interact with molecules that undergo such reactions.

Mode of Action

The compound’s mode of action is likely related to its tetramethyl-1,3,2-dioxaborolane group. This group is known to enable Suzuki coupling reactions , which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.

Pharmacokinetics

The compound’smolecular weight is 435.33 , which is within the range typically favorable for oral bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is room temperature , suggesting that it may be stable under normal environmental conditions.

Propiedades

IUPAC Name |

2,4-diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26BN3O2/c1-26(2)27(3,4)33-28(32-26)22-17-15-21(16-18-22)25-30-23(19-11-7-5-8-12-19)29-24(31-25)20-13-9-6-10-14-20/h5-18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGOPEUJUVXCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219956-23-6 |

Source

|

| Record name | 2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

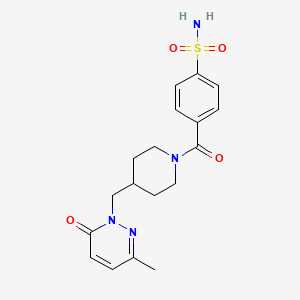

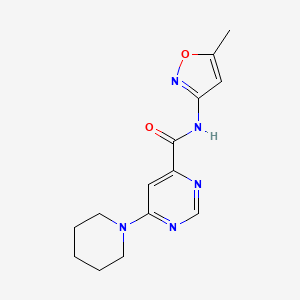

![4-(3-methylbutyl)-1-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004048.png)

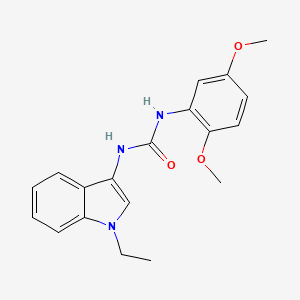

![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)

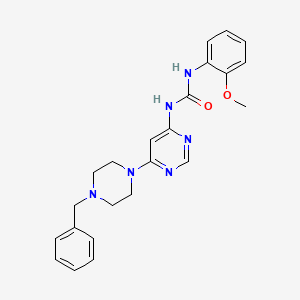

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3004052.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3004056.png)

![N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3004059.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)

![(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride](/img/structure/B3004070.png)